molecular formula C12H19NO B13159459 (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine

(1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine

Cat. No.: B13159459
M. Wt: 193.28 g/mol
InChI Key: BZNMSGYKWGSJBS-SNVBAGLBSA-N
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Description

(1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine (CAS 1212331-36-6) is a chiral amine compound with a molecular formula of C12H19NO and a molecular weight of 193.29 g/mol . This chemical features a specific (R) configuration at the chiral center, making it a molecule of interest in stereoselective synthesis and pharmaceutical research, where such enantiopure building blocks are critical for developing active compounds . As a supplier, we provide this compound for Research Use Only. It is strictly intended for laboratory research applications and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this chiral amine in various exploratory studies, including but not limited to, the synthesis of more complex molecules, method development in asymmetric synthesis, or as a standard in analytical chemistry. While specific biological data for this exact molecule is limited, structural analogs featuring similar phenethylamine backbones are frequently investigated for their potential interactions with biological targets, such as monoamine oxidases . Handle this material with appropriate care in accordance with your institution's laboratory safety protocols.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

(1R)-1-[4-(2-methylpropoxy)phenyl]ethanamine

InChI

InChI=1S/C12H19NO/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13/h4-7,9-10H,8,13H2,1-3H3/t10-/m1/s1

InChI Key

BZNMSGYKWGSJBS-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OCC(C)C)N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(C)N

Origin of Product

United States

Preparation Methods

Reductive Amination of Ketone Intermediate

A widely documented and industrially relevant method involves the synthesis of the ketone precursor followed by reductive amination:

  • Step 1: Synthesis of the ketone intermediate
    The ketone, 1-[4-(2-methylpropoxy)phenyl]ethan-1-one, can be prepared by condensation reactions or oxidation of the corresponding alcohol. In some patented processes, aldehydes bearing the aryl substituent undergo yeast-mediated acyloin condensation with alkyl compounds to yield ketones with high selectivity.

  • Step 2: Reductive amination
    The ketone is subjected to reductive amination using ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation systems. The reaction is often conducted in supercritical fluids or liquefied gases to enhance reaction rates and selectivity without isolating the intermediate ketone.

  • Stereochemical control
    Chiral catalysts or chiral auxiliaries may be employed to direct the formation of the (1R) stereoisomer. Alternatively, enzymatic resolution or asymmetric hydrogenation methods can be used to enrich the desired enantiomer.

Conversion from Corresponding Alcohol

Another approach starts from the corresponding chiral alcohol, (1R)-1-[4-(2-methylpropoxy)phenyl]ethan-1-ol:

  • Step 1: Preparation of the chiral alcohol
    The chiral alcohol can be synthesized via asymmetric reduction of the ketone or by chiral pool synthesis using enantiopure precursors.

  • Step 2: Amination of the alcohol
    The alcohol is converted to the amine via substitution reactions, often involving activation of the hydroxyl group (e.g., conversion to a tosylate or mesylate) followed by nucleophilic displacement with ammonia or amine nucleophiles. Alternatively, catalytic amination using transition metal catalysts can be employed.

  • Advantages
    This method allows retention of stereochemistry if conducted under mild conditions and is useful when the alcohol intermediate is readily available.

Yeast-Mediated Acyloin Condensation and Reductive Amination

A notable patented method describes:

  • Using yeast-mediated acyloin condensation of an aldehyde bearing the aryl group with a suitable alkyl compound to form the ketone intermediate.
  • Without isolation, the ketone is directly subjected to reductive amination with an amine and reducing agent in the presence of supercritical fluids, yielding the target amine.

This method is advantageous for its one-pot process and environmentally benign reaction medium.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome
1 Yeast-mediated acyloin condensation Aldehyde (4-(2-methylpropoxy)benzaldehyde), alkyl compound, yeast, aqueous media Formation of ketone intermediate
2 Reductive amination Ammonia or primary amine, reducing agent (e.g., NaCNBH3), supercritical fluid (e.g., CO2) Formation of (1R)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine
3 Purification Chromatography or crystallization Isolated pure chiral amine

Analytical and Characterization Data

Research Findings and Comparative Analysis

  • The reductive amination method in supercritical fluids provides a clean, efficient route with high stereoselectivity and yield, minimizing by-products and purification steps.
  • The use of yeast-mediated condensation is environmentally friendly and cost-effective, suitable for scale-up.
  • Alternative chemical routes involving direct amination of chiral alcohols are less common but viable when chiral alcohol intermediates are accessible.
  • The compound’s preparation has been studied in relation to analogues with pharmacological activity, emphasizing the importance of the amine functional group and the 2-methylpropoxy substituent for biological activity.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations Reference
Yeast-mediated acyloin + reductive amination Aldehyde condensation + reductive amination in supercritical fluid One-pot, environmentally friendly, high stereoselectivity Requires specialized equipment for supercritical fluids
Reductive amination of ketone Ketone synthesis + reductive amination with reducing agent Well-established, scalable Intermediate isolation may be needed
Amination of chiral alcohol Chiral alcohol preparation + substitution with amine Retains stereochemistry, mild conditions Multi-step, requires chiral alcohol

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, under basic or acidic conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biochemical pathways and as a probe to investigate enzyme-substrate interactions.

    Industry: The compound can be used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine can be contextualized by comparing it to related arylalkylamine derivatives. Key structural variations include substituent type, stereochemistry, and electronic effects.

Substituent Effects on the Phenyl Ring
Compound Name Substituent Key Properties/Activity Reference
This compound 2-Methylpropoxy (branched alkoxy) Likely moderate lipophilicity; steric bulk may enhance receptor selectivity.
1-[4-(Difluoromethoxy)phenyl]ethan-1-amine Difluoromethoxy Increased electronegativity; enhanced metabolic stability due to fluorine substitution.
1-[4-(Trifluoroethoxy)phenyl]ethan-1-amine Trifluoroethoxy Higher logP and improved blood-brain barrier penetration.
(1R)-1-(4-Methoxy-3-methylphenyl)ethan-1-amine Methoxy + methyl Combined electron-donating effects; potential for dual steric/electronic modulation.
1-(4-Methoxyphenyl)-1-(4-(trifluoromethyl)phenyl)ethan-1-amine Methoxy + trifluoromethyl Biphenyl structure with mixed electronic effects; possible kinase inhibition.

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Fluorinated alkoxy groups (e.g., trifluoroethoxy) increase lipophilicity and metabolic stability but may reduce solubility .
  • Branched vs.
  • Chirality : The R-configuration at C1 is critical; enantiomers (e.g., S-configuration in avapritinib, ) often exhibit divergent biological activities .
Physicochemical Properties
Property This compound 1-[4-(Trifluoroethoxy)phenyl]ethan-1-amine (1R)-1-(4-Methoxy-3-methylphenyl)ethan-1-amine
Molecular Formula C12H19NO (estimated) C10H12F3NO C10H15NO
Molecular Weight ~193.3 g/mol 225.2 g/mol 165.2 g/mol
logP (Predicted) ~2.5 ~3.1 ~1.8
Solubility Moderate (branched alkoxy) Low (fluorinated) High (polar substituents)

Notes:

  • The target compound’s logP is intermediate, balancing lipophilicity for membrane permeability and solubility for bioavailability.
  • Fluorinated analogs (e.g., trifluoroethoxy) exhibit higher logP but lower aqueous solubility .

Biological Activity

(1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine, also known by its chemical structure as a substituted phenethylamine, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique molecular structure, which influences its interaction with various biological targets.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C13_{13}H19_{19}NO
  • Molecular Weight : 219.30 g/mol
  • CAS Number : 4249-72-3

The presence of the 2-methylpropoxy group on the aromatic ring is crucial for its biological activity, as it affects the compound's lipophilicity and receptor binding capabilities.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that it may function as a ligand for certain neurotransmitter receptors, modulating their activity and leading to various physiological effects. The compound's ability to alter receptor conformation can influence cellular signaling pathways, which are critical in numerous biological processes.

Pharmacological Effects

Studies have demonstrated that this compound exhibits several pharmacological effects:

  • CNS Activity : The compound has been investigated for its potential effects on the central nervous system (CNS), particularly in relation to mood modulation and anxiety reduction.
  • Antidepressant Properties : Preliminary studies suggest that it may possess antidepressant-like effects, making it a candidate for further investigation in mood disorder treatments .

Toxicity and Safety Profile

While the therapeutic potential is promising, understanding the toxicity profile is essential. Initial assessments indicate that the compound exhibits a moderate safety margin; however, detailed toxicological studies are required to establish safe dosage ranges and identify any adverse effects.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds provides insights into its unique properties.

Compound NameStructure FeaturesBiological Activity
2-[4-(2-Methylpropoxy)phenyl]propan-2-amineSimilar substitution patternInvestigated for similar CNS effects
2-(4-Methoxyphenyl)propan-2-amineMethoxy group instead of propoxyDifferent receptor affinity
2-methyl-2-[4-(2-methylpropoxy)phenyl]propan-1-amineMethyl group at different positionPotentially altered pharmacodynamics

This table highlights how variations in substituents influence biological activity and receptor interactions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on CNS Effects : A study evaluating the compound's impact on anxiety-related behaviors in animal models demonstrated significant anxiolytic effects compared to controls. The results suggest that the compound may modulate serotonin pathways, which are critical in anxiety regulation .
  • Antidepressant-Like Activity : Another investigation focused on the antidepressant properties of this compound revealed that it could enhance serotonin levels in specific brain regions, indicating potential as a novel antidepressant agent .
  • Receptor Binding Studies : Research utilizing radiolabeled ligands showed that this compound binds selectively to serotonin receptors, further supporting its role in mood modulation .

Q & A

Q. What are the key synthetic routes for (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine, and how can enantiomeric purity be ensured?

  • Methodological Answer : Synthesis typically involves enantioselective alkylation or reductive amination. For example, a halogenated precursor (e.g., 4-(2-methylpropoxy)phenyl bromide) can undergo nucleophilic substitution with a chiral amine intermediate. Catalysts like palladium on carbon (Pd/C) in ethanol or methanol under hydrogenation conditions are used to reduce intermediates (e.g., imines) while preserving stereochemistry . Chiral chromatography or crystallization with resolving agents (e.g., tartaric acid derivatives) ensures enantiomeric purity. Evidence from similar compounds highlights the use of chiral auxiliaries and stereospecific reducing agents to maintain the (1R)-configuration .

Q. How is the compound characterized structurally, and which analytical techniques are most reliable?

  • Methodological Answer :
  • X-ray crystallography : For absolute configuration confirmation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent patterns (e.g., methoxy protons at δ 3.3–3.5 ppm, aromatic protons at δ 6.8–7.2 ppm).
  • LC-MS/HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 208.17) and purity. IR spectroscopy confirms functional groups (e.g., amine N-H stretch at ~3300 cm1^{-1}) .

Q. What are the primary challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer : Scalability requires optimizing solvent systems (e.g., switching from DCM to ethanol for safety) and minimizing racemization during high-temperature steps. Continuous flow reactors improve yield consistency for intermediates like 4-(2-methylpropoxy)phenyl derivatives . Industrial-grade chiral catalysts (e.g., immobilized Ru-BINAP complexes) reduce costs while maintaining enantioselectivity .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological activity of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) screens against target receptors (e.g., G-protein-coupled receptors). QSAR models correlate structural features (e.g., logP, H-bond donors) with bioactivity. For example, substituent effects of the 2-methylpropoxy group on binding affinity to serotonin receptors can be modeled using Gaussian-based DFT calculations .

Q. What strategies resolve contradictions between spectroscopic data and computational structural predictions?

  • Methodological Answer : Cross-validation is essential:
  • Re-examine NMR assignments using 2D techniques (COSY, HSQC) to confirm coupling patterns.
  • Compare experimental X-ray data (bond lengths/angles) with DFT-optimized geometries.
  • Use dynamic NMR to probe conformational flexibility that may explain discrepancies (e.g., rotameric states of the ethanamine chain) .

Q. How does the compound’s stereochemistry influence its metabolic stability in vitro?

  • Methodological Answer : Enantiomer-specific metabolism is assessed using hepatocyte incubations with LC-MS/MS analysis. The (1R)-enantiomer may show slower CYP450-mediated oxidation compared to (1S) due to steric hindrance from the 2-methylpropoxy group. Chiral HPLC tracks metabolite formation (e.g., N-oxidation products) .

Q. What in vitro assays are suitable for evaluating its potential neuroactive properties?

  • Methodological Answer :
  • Radioligand binding assays : Screen for affinity at dopamine (D2) or serotonin (5-HT2A_{2A}) receptors.
  • Calcium flux assays : Use HEK293 cells expressing target receptors to measure functional activity.
  • Microsomal stability tests : Assess metabolic half-life using liver microsomes and NADPH cofactors .

Data Analysis & Optimization

Q. How should researchers design experiments to optimize reaction yields while minimizing byproducts?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, a central composite design can maximize yield of the key intermediate.
  • Byproduct tracking : Use GC-MS or LC-MS to identify impurities (e.g., diastereomers or over-alkylated products). Quench tests at intermediate stages isolate bottlenecks .

Q. What statistical methods are recommended for analyzing dose-response relationships in pharmacological studies?

  • Methodological Answer :
  • Nonlinear regression (e.g., GraphPad Prism) fits data to sigmoidal curves for IC50_{50}/EC50_{50} determination.
  • ANOVA with post-hoc tests (e.g., Tukey’s) compares efficacy across enantiomers or structural analogs.
  • Hill slopes assess cooperativity in receptor binding assays .

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